molecular formula C9H14BNO2S B1320677 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 214360-88-0

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B1320677
CAS No.: 214360-88-0
M. Wt: 211.09 g/mol
InChI Key: RLBBSGRLQOBNCN-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is an organoboron compound that features a thiazole ring bonded to a boronic ester. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity and stability. The boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules.

Biochemical Analysis

Biochemical Properties

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic ester group. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors. For instance, this compound has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, this compound has been reported to impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the boronic ester group of this compound can bind to the active site of enzymes, thereby inhibiting their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and moisture can lead to hydrolysis of the boronic ester group, resulting in reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhanced enzyme inhibition and improved therapeutic outcomes . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the borylation of a thiazole derivative. One common method is the reaction of a thiazole compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the presence of both a boronic ester and a thiazole ring. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and materials science .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-11-5-6-14-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBBSGRLQOBNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594935
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-88-0
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Thiazole-2-boronic acid, pinacol ester
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